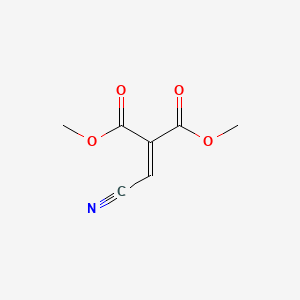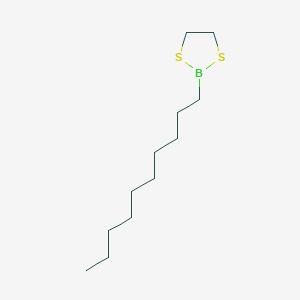
2-Decyl-1,3,2-dithiaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Decyl-1,3,2-dithiaborolane is a heterocyclic compound containing boron, sulfur, and carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Decyl-1,3,2-dithiaborolane can be synthesized through the reaction of borane-dimethyl sulfide complex (BH3·SMe2) with 1,2-ethanedithiol . The reaction typically involves the following steps:
- Mixing borane-dimethyl sulfide complex with 1,2-ethanedithiol in an inert atmosphere.
- Heating the mixture to facilitate the reaction.
- Purifying the resulting product through distillation or recrystallization.
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-Decyl-1,3,2-dithiaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can participate in substitution reactions where the boron or sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted boron or sulfur compounds.
Wissenschaftliche Forschungsanwendungen
2-Decyl-1,3,2-dithiaborolane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Decyl-1,3,2-dithiaborolane involves its interaction with various molecular targets. The compound can form complexes with nucleophiles, such as amines and phosphines, through its boron atom. This interaction can lead to the formation of stable adducts, which can then participate in further chemical reactions . The sulfur atoms in the compound also play a crucial role in its reactivity, allowing it to undergo oxidation and reduction reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,2-Dithiaborinane: Another alkylthioborane with similar chemical properties but different ring size.
1,3,2-Dioxaborolane: A related compound where oxygen atoms replace sulfur atoms in the ring structure.
Uniqueness
2-Decyl-1,3,2-dithiaborolane is unique due to its specific combination of boron, sulfur, and carbon atoms, which imparts distinct chemical reactivity and stability. Its decyl group also contributes to its hydrophobicity, making it suitable for applications in non-polar environments .
Eigenschaften
CAS-Nummer |
63076-46-0 |
|---|---|
Molekularformel |
C12H25BS2 |
Molekulargewicht |
244.3 g/mol |
IUPAC-Name |
2-decyl-1,3,2-dithiaborolane |
InChI |
InChI=1S/C12H25BS2/c1-2-3-4-5-6-7-8-9-10-13-14-11-12-15-13/h2-12H2,1H3 |
InChI-Schlüssel |
ODASGFGZTPYUTR-UHFFFAOYSA-N |
Kanonische SMILES |
B1(SCCS1)CCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzaldehyde, 2-[[2-(hydroxymethyl)phenyl]thio]-](/img/structure/B14509620.png)
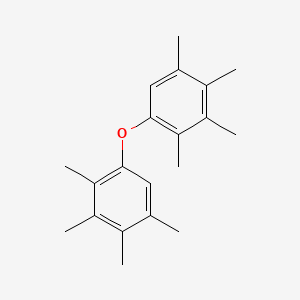

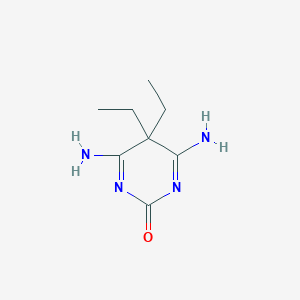
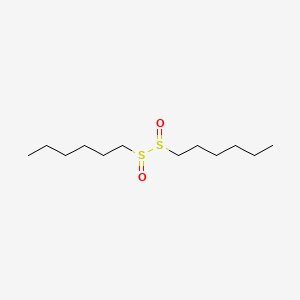
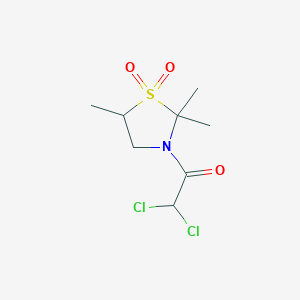

![3-(2,6-Dichlorophenyl)[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B14509672.png)
![[(2,4,6-Tribromophenyl)imino]-lambda~4~-sulfanethione](/img/structure/B14509685.png)

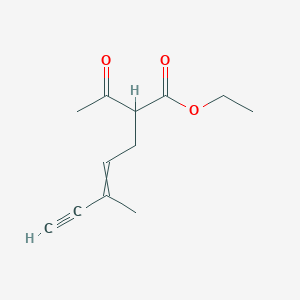

![(1E)-N-{2-[(E)-Benzylideneamino]ethyl}butan-1-imine](/img/structure/B14509704.png)
